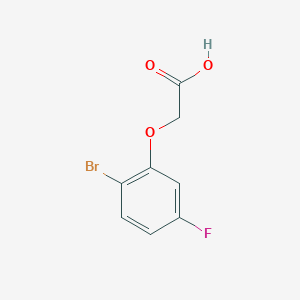
(2-Bromo-5-fluorophenoxy)acetic acid
Overview
Description
“(2-Bromo-5-fluorophenoxy)acetic acid” is a unique chemical compound with the empirical formula C8H6BrFO3 and a molecular weight of 249.03 . It is provided in solid form .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-5-fluorophenoxy)acetic acid” is represented by the SMILES stringOC(COC1=CC(F)=CC=C1Br)=O . The InChI key for this compound is LDKGNTPFIVWMGO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(2-Bromo-5-fluorophenoxy)acetic acid” is a solid at room temperature . The compound is provided in powder form .Scientific Research Applications
Crystal Structure and Stability Analysis
- Synthesis and Analysis : The compound 2-(4-fluorophenoxy) acetic acid, a structurally similar compound to (2-Bromo-5-fluorophenoxy)acetic acid, was synthesized for crystal structure elucidation. It provided insights into its crystallization, molecular stability, and reactivity through Density Functional Theory (DFT) studies (Prabhuswamy et al., 2021).
Biological and Chemical Analysis
- pH Sensitive Probes : Fluorinated analogs of o-aminophenol, which include structural elements similar to (2-Bromo-5-fluorophenoxy)acetic acid, have been developed as pH-sensitive probes. These compounds exhibited negligible affinity for physiological levels of other ions, indicating their potential in precise biological measurements (Rhee, Levy, & London, 1995).
Antioxidant Activity
- Natural Bromophenols : Research on marine red alga revealed naturally occurring bromophenols with structures resembling (2-Bromo-5-fluorophenoxy)acetic acid. These compounds showed potent antioxidant activities, suggesting the potential of similar structures in antioxidant applications (Li, Li, Gloer, & Wang, 2011).
Structural and Reactivity Studies
- Hydrogen Bonding in Salts : The study of morpholinium salts of phenoxyacetic acid analogs, including (4-fluorophenoxy)acetic acid, showed patterns of hydrogen bonding. This research contributes to understanding the molecular interactions and stability of similar compounds (Smith & Lynch, 2015).
Potential Applications in Medicinal Chemistry
- Aldose Reductase Inhibitors : A novel series of (2-arylcarbamoyl-phenoxy)-acetic acid aldose reductase inhibitors were developed for treating chronic diabetic complications. These compounds, sharing a similar core structure with (2-Bromo-5-fluorophenoxy)acetic acid, showed high binding affinity and specificity (Van Zandt et al., 2004).
Safety And Hazards
The compound is classified under the GHS07 hazard class and has the signal word 'Warning’ . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-(2-bromo-5-fluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c9-6-2-1-5(10)3-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKGNTPFIVWMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296681 | |
| Record name | 2-(2-Bromo-5-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-fluorophenoxy)acetic acid | |
CAS RN |
874804-04-3 | |
| Record name | 2-(2-Bromo-5-fluorophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874804-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-5-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393919.png)
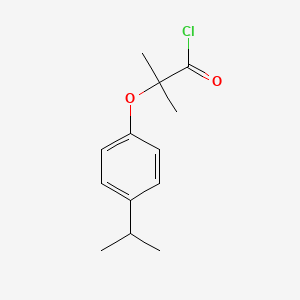
![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393921.png)
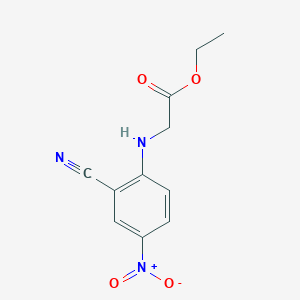
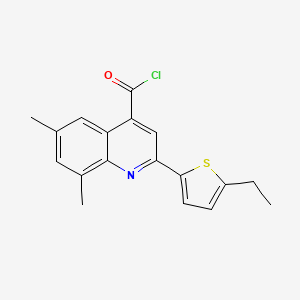
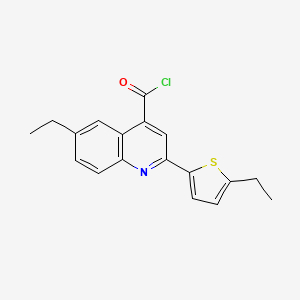
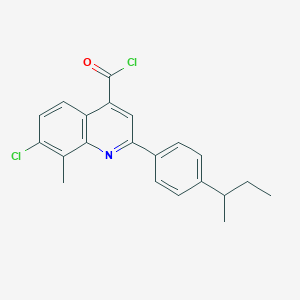
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393931.png)
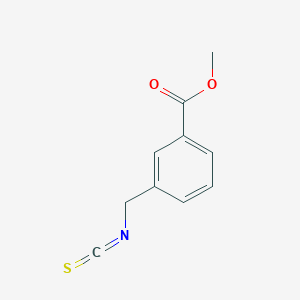
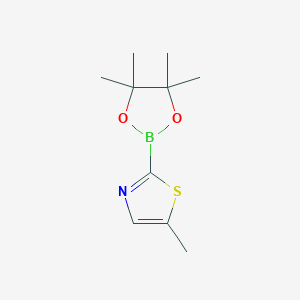
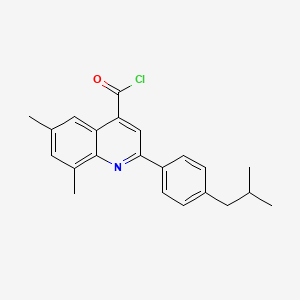
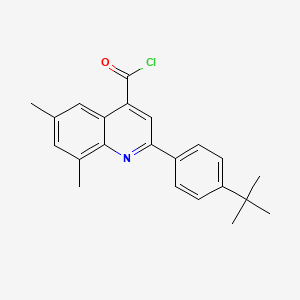
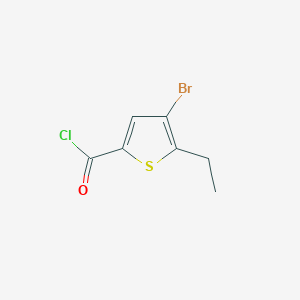
![2-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393940.png)